3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is an organic compound that features a bromine atom, a tetrazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Coupling Reaction: The final step involves coupling the tetrazole derivative with a benzamide precursor under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Sodium Azide: Utilized in the formation of the tetrazole ring.
Major Products
Scientific Research Applications
3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial, antifungal, and anticancer agent.
Material Science: The compound’s unique electronic properties make it suitable for use in advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can also interact with specific receptors, modulating their activity.
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H10BrN5O |
---|---|
Molecular Weight |
344.17 g/mol |
IUPAC Name |
3-bromo-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H10BrN5O/c15-11-3-1-2-10(8-11)14(21)17-12-4-6-13(7-5-12)20-9-16-18-19-20/h1-9H,(H,17,21) |
InChI Key |
XKWZBHIXQFFBDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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